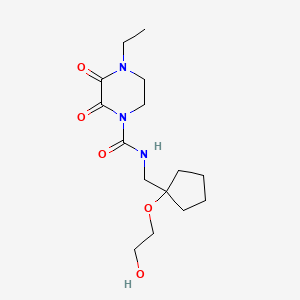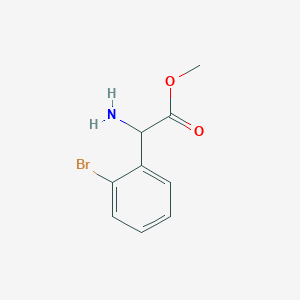
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. DFB has a unique chemical structure that makes it a valuable tool for drug discovery and development.
作用機序
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the inflammatory response. Additionally, 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a well-defined mechanism of action, making it a valuable tool for studying the inflammatory response. However, 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid also has some limitations. It can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. Additionally, its potency can vary depending on the experimental conditions, which can make it difficult to compare results between different studies.
将来の方向性
There are several future directions for research on 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid. One area of interest is the development of new drugs based on the structure of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid. By modifying the chemical structure of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid, it may be possible to create compounds with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid and its effects on various biochemical pathways. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid in preclinical and clinical settings.
合成法
The synthesis of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid is a complex process that involves several steps. One of the most common methods for synthesizing 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid is the reaction of 4-chloro-3-(trifluoromethyl)benzoic acid with difluoromethyl magnesium bromide. This reaction results in the formation of 4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid, which can be purified through recrystallization.
科学的研究の応用
4-(Difluoromethyl)-3-(trifluoromethyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and cancer.
特性
IUPAC Name |
4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)5-2-1-4(8(15)16)3-6(5)9(12,13)14/h1-3,7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIIIVNWVBKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2436353.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2436355.png)
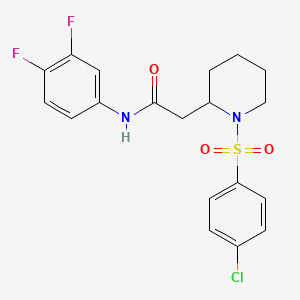
![5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2436357.png)
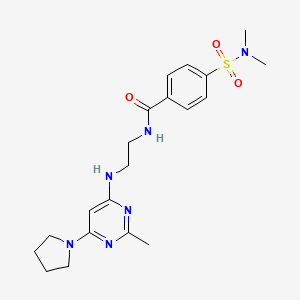

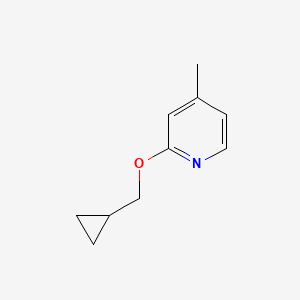
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2436362.png)
